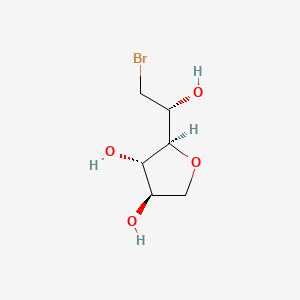
1,4-Anhydro-6-bromo-6-deoxygalactitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-6-bromo-6-deoxygalactitol is a brominated derivative of galactitol, a sugar alcohol derived from galactose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Anhydro-6-bromo-6-deoxygalactitol can be synthesized through the bromination of 1,4-anhydrogalactitol. One common method involves treating 1,4-anhydrogalactitol with a saturated solution of hydrogen bromide in glacial acetic acid at room temperature . This reaction typically proceeds smoothly, yielding the desired brominated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-anhydro-6-deoxygalactitol.
Oxidation Reactions: Oxidation can introduce additional functional groups, potentially enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed
Substitution: 1,4-Anhydro-6-hydroxy-6-deoxygalactitol.
Reduction: 1,4-Anhydro-6-deoxygalactitol.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s brominated structure makes it a candidate for developing new pharmaceuticals, particularly as anticancer agents.
Materials Science: Its unique properties may be useful in creating novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study carbohydrate metabolism and enzyme interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Anhydro-6-deoxygalactitol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
1,2-Anhydro-6-bromogalactitol: Another brominated derivative with different structural properties and reactivity.
6-Bromo-1-hexanol: Shares the bromine functional group but has a different backbone structure.
Uniqueness
1,4-Anhydro-6-bromo-6-deoxygalactitol is unique due to its specific bromination pattern and the presence of the anhydro bridge. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
| 82079-63-8 | |
Fórmula molecular |
C6H11BrO4 |
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2-[(1R)-2-bromo-1-hydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H11BrO4/c7-1-3(8)6-5(10)4(9)2-11-6/h3-6,8-10H,1-2H2/t3-,4+,5-,6+/m0/s1 |
Clave InChI |
BCDSPCSLFCVMHP-BGPJRJDNSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](O1)[C@H](CBr)O)O)O |
SMILES canónico |
C1C(C(C(O1)C(CBr)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



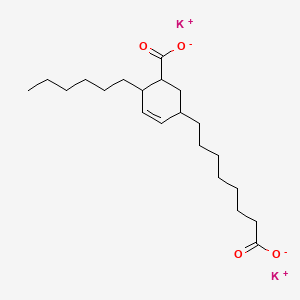
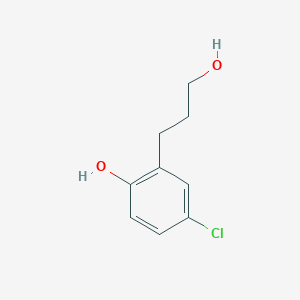
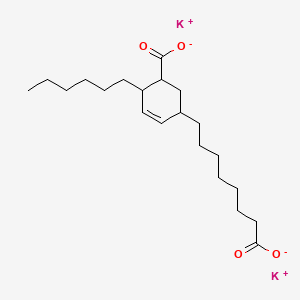
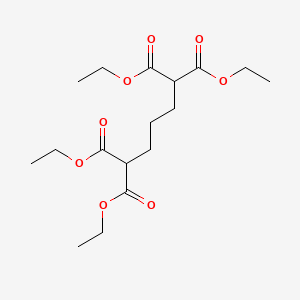
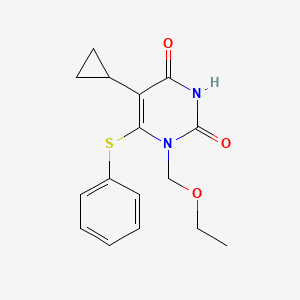
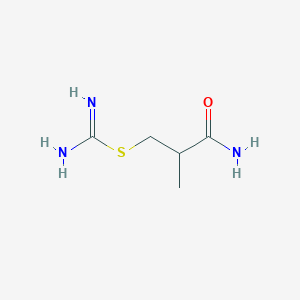
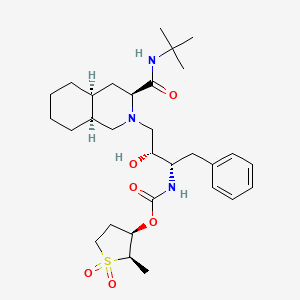
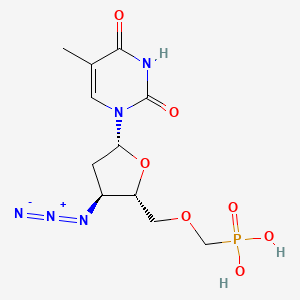


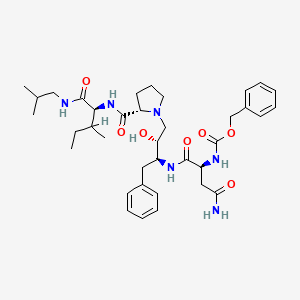
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

